
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
This compound has been utilized in various organic synthesis processes. For instance, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its versatility in facilitating organic transformations (Wustrow & Wise, 1991).
Material Science and Polymerization
The compound has also shown significance in material science, particularly in the synthesis of polymers. For example, the initiation mechanisms for the radical polymerization of methyl methacrylate with tert-butyl peroxypivalate, related to the compound , have been studied, revealing the compound's role in generating tert-butoxyl, tert-butyl, and methyl radicals, which are crucial for polymer formation (Nakamura et al., 1996).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, derivatives of 1-Tert-butyl 2-methyl 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate serve as intermediates in the synthesis of small molecule drugs, including anticancer agents. A method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, from piperidin-4-ylmethanol has been developed, highlighting its importance in drug development processes (Zhang et al., 2018).
Chemical Modifications and Structural Analysis
Research has also focused on the structural analysis and chemical modifications of this compound and its derivatives, offering insights into its chemical behavior and potential applications. For instance, studies on the acetylation and formylation products of related thiophene compounds have shed light on the substituent effects and reactivity patterns, contributing to a deeper understanding of the compound's chemical properties (Gol'dfarb & Konstantinov, 1958).
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPAVHGPYCFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
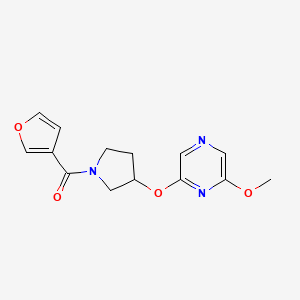
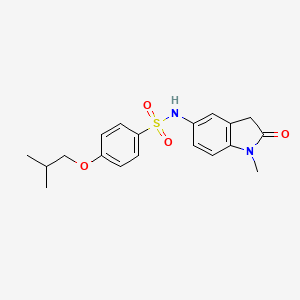
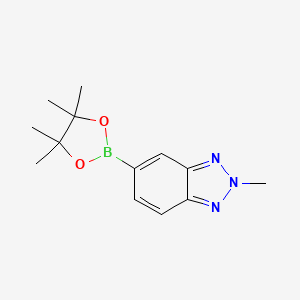

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)


![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)
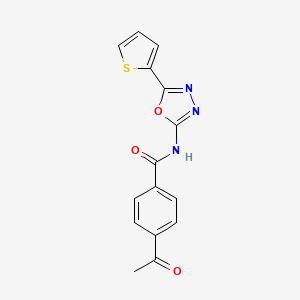
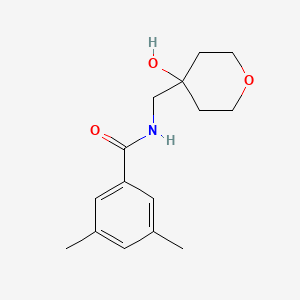
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)
